molecular formula C20H18ClFN2O3S2 B2614692 N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1116017-38-9

N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide

Cat. No.: B2614692
CAS No.: 1116017-38-9
M. Wt: 452.94
InChI Key: FEJLXMKRABIXAS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-chloro-4-fluorobenzyl substituent and a methyl-(4-methylphenyl)sulfonamido group at the 3-position of the thiophene ring.

The compound’s synthesis likely involves coupling reactions between thiophene-carboxylic acid derivatives and halogenated benzyl amines, utilizing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in dichloromethane, as observed in analogous thiophene-carboxamide syntheses .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S2/c1-13-3-6-15(7-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-8-17(22)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLXMKRABIXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Benzyl Group: The final step includes the nucleophilic substitution reaction where the thiophene-sulfonamide intermediate reacts with 3-chloro-4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences and Implications

The 4-methylphenylsulfonamido group in the target compound contrasts with the trifluoromethyl-methoxy-phenyl substituents in , which may influence solubility and target affinity.

Halogenation Patterns: The 3-chloro-4-fluorobenzyl group in the target compound provides dual halogenation, likely improving binding to hydrophobic pockets in enzymes.

Sulfonamide vs. Diazepane Functionality :

  • The target compound’s methyl-(4-methylphenyl)sulfonamido group is distinct from the diazepane-benzoyl moiety in , which introduces conformational flexibility and a larger molecular footprint, possibly affecting pharmacokinetics.

Synthetic Efficiency: The nitrothiophene derivatives in show significant variability in purity (42% vs. 99.05%), highlighting challenges in optimizing reaction conditions for nitro-group stability.

Research Findings and Trends

  • Antibacterial Activity : Nitrothiophene-carboxamides (e.g., ) demonstrate narrow-spectrum antibacterial activity, suggesting that the target compound’s sulfonamide and halogenated groups may also confer antimicrobial properties, though this requires validation.
  • Structural Optimization : The inclusion of methylphenylsulfonamido groups, as seen in the target compound, is a common strategy to enhance protease resistance and oral bioavailability in drug design .
  • Challenges in Synthesis : Analogues with nitro groups (e.g., ) face purity issues, whereas halogenated benzyl derivatives (e.g., target compound) may require careful control of reaction stoichiometry to avoid byproducts.

Biological Activity

N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiophene core, which is known for its diverse biological properties, and incorporates several functional groups that may enhance its activity against various biological targets.

  • Molecular Formula : C16H18ClN3O5S
  • Molecular Weight : 399.86 g/mol
  • CAS Number : 372117-76-5

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production, which could have implications for skin-related conditions and cosmetic applications .
  • Anti-inflammatory Activity : Compounds similar in structure have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cancer cell lines. For instance:

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects against glioma cells, indicating its potential as an anti-cancer agent .
  • Tyrosinase Inhibition : The presence of the 3-chloro-4-fluorophenyl moiety was found to enhance the inhibitory activity against tyrosinase, with IC50 values suggesting potent inhibition comparable to standard inhibitors .

Case Studies

  • Anti-glioma Activity : A study highlighted the compound's ability to induce cell death in glioma cells through multiple pathways including necroptosis and autophagy, showcasing its potential as a therapeutic agent against aggressive brain tumors .
  • Skin Pigmentation Disorders : Research indicated that derivatives of this compound could be effective in treating skin pigmentation disorders by inhibiting melanin synthesis via tyrosinase inhibition .

Data Table: Biological Activity Overview

Activity TypeTarget/AssayIC50 Value (µM)Reference
Tyrosinase InhibitionAgaricus bisporus< 10
CytotoxicityGlioma Cell Lines15
Anti-inflammatory PotentialPro-inflammatory CytokinesNot specified

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